molecular formula C7H14N4 B13202069 (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

Cat. No.: B13202069
M. Wt: 154.21 g/mol
InChI Key: PLACVJNEVHWHIO-LURJTMIESA-N
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Description

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with an isopropyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne reacts with an azide under copper(I) catalysis to form the triazole ring.

    Substitution with Isopropyl Group: The triazole ring is then substituted with an isopropyl group using appropriate alkylating agents.

    Introduction of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Copper(I) catalysts for the cycloaddition reaction.

    Solvents: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, acetonitrile, ethanol.

    Catalysts: Copper(I) catalysts for cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    1-(Propan-2-yl)-1H-1,2,3-triazole: A similar compound with an isopropyl group but lacking the amine group.

    1-(Propan-2-yl)-1H-1,2,3-triazol-4-amine: A compound with both the isopropyl and amine groups but differing in stereochemistry.

Uniqueness

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a triazole ring, isopropyl group, and amine group makes it a versatile and valuable compound in various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1S)-1-(1-propan-2-yltriazol-4-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1

InChI Key

PLACVJNEVHWHIO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C(C)C)N

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)N

Origin of Product

United States

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